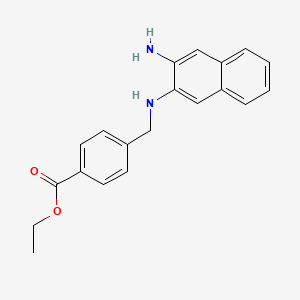
Samarium arsenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium arsenide is a binary inorganic compound composed of samarium and arsenic, with the chemical formula SmAs . It is known for its unique properties, including its use as a semiconductor and in photo-optic applications . The compound forms crystals in a cubic system and has a high melting point of 2257°C .
Méthodes De Préparation
Samarium arsenide can be synthesized by heating pure samarium and arsenic in a vacuum. The reaction is straightforward:
Sm+As→SmAs
This method involves heating the elements in a controlled environment to ensure the formation of the desired compound . Industrial production methods typically follow similar principles, focusing on maintaining high purity and precise reaction conditions to achieve consistent results.
Analyse Des Réactions Chimiques
Samarium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, oxidation of this compound can lead to the formation of samarium oxide and arsenic trioxide:
4 SmAs+3 O2→2 Sm2O3+4 As2O3
Reduction reactions may involve hydrogen or other reducing agents to revert the compound to its elemental forms. Substitution reactions can occur with halogens, leading to the formation of various halide compounds .
Applications De Recherche Scientifique
Samarium arsenide has several scientific research applications due to its unique properties. In chemistry, it is used as a semiconductor material, contributing to advancements in electronic devices and optoelectronics . In biology and medicine, samarium compounds, including this compound, are explored for their potential in imaging and therapeutic applications . The compound’s ability to interact with various molecular targets makes it valuable in research focused on developing new diagnostic and treatment methods.
Mécanisme D'action
The mechanism by which samarium arsenide exerts its effects is primarily related to its semiconductor properties. The compound interacts with light and electrical fields, making it useful in photo-optic applications . In medical applications, samarium compounds target specific sites in the body, such as bone metastases, where they concentrate and provide therapeutic effects through radiation . The molecular pathways involved include the interaction with cellular structures and the emission of radiation to achieve the desired outcomes.
Comparaison Avec Des Composés Similaires
Samarium arsenide can be compared with other similar compounds, such as neptunium arsenide and dysprosium arsenide . These compounds share similar structural properties but differ in their specific applications and reactivity. For instance, neptunium arsenide is also used in semiconductor applications, while dysprosium arsenide is explored for its magnetic properties
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable material for scientific research and technological advancements.
Propriétés
Numéro CAS |
12255-39-9 |
|---|---|
Formule moléculaire |
AsSm |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
arsanylidynesamarium |
InChI |
InChI=1S/As.Sm |
Clé InChI |
GSRNJUWQQSVPNG-UHFFFAOYSA-N |
SMILES canonique |
[As]#[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


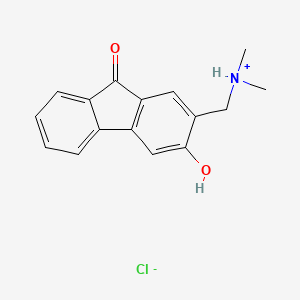
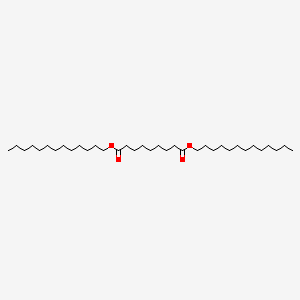
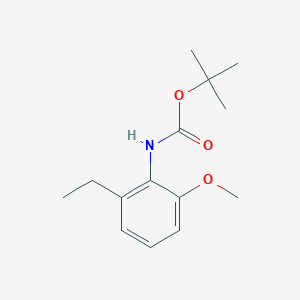
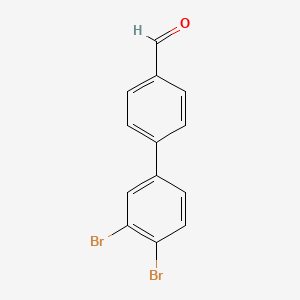
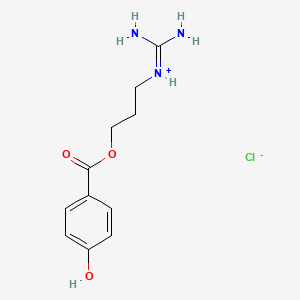
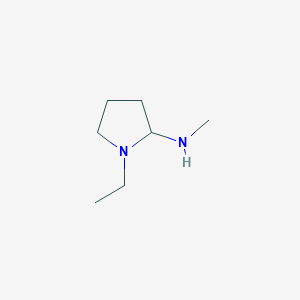
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)

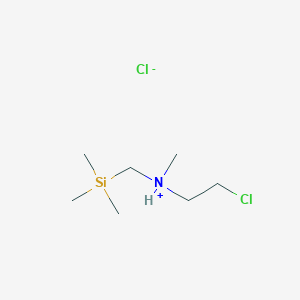
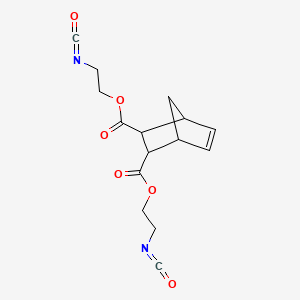
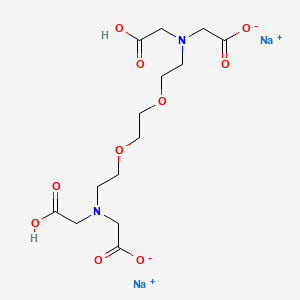
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
